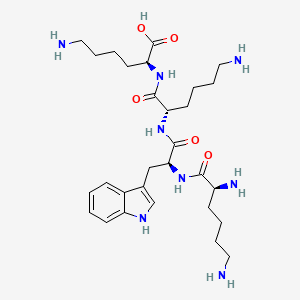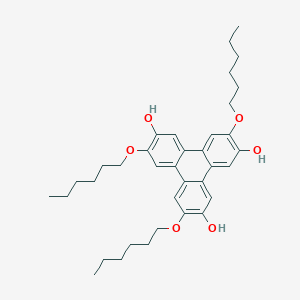
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol is a chemical compound belonging to the triphenylene family. Triphenylene derivatives are known for their unique spectroscopic and geometric features, making them valuable in various applications, including liquid crystals, supramolecular chemistry, and functional polymers .
Preparation Methods
The synthesis of 3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol typically involves the anodic treatment of catechol ketals followed by acidic hydrolysis. This electroorganic method is preferred due to its simplicity and the avoidance of toxic and expensive solvents like acetonitrile . The electrolysis is conducted in propylene carbonate, and the key to the method is the low solubility of the anodically trimerized product .
Chemical Reactions Analysis
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal salts in high oxidation states, such as molybdenum pentachloride, and electrochemical methods to induce oxidative trimerization . The major products formed from these reactions are typically other triphenylene derivatives with varying functional groups .
Scientific Research Applications
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol has a wide range of scientific research applications. In chemistry, it is used as a building block for discotic liquid crystals and supramolecular structures . In biology and medicine, its unique properties make it a candidate for use in fluorescent labels and functional polymers . Industrially, it is applied in the production of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in self-organization processes, forming stable columnar phases in liquid crystalline materials . This self-organization is crucial for its applications in materials science and nanotechnology .
Comparison with Similar Compounds
3,7,10-Tris(hexyloxy)triphenylene-2,6,11-triol can be compared to other triphenylene derivatives, such as 2,3,6,7,10,11-hexahydroxytriphenylene and 2,3,6,7,10,11-hexamethoxytriphenylene . While these compounds share a similar core structure, their functional groups and properties differ, making each unique for specific applications. For example, 2,3,6,7,10,11-hexahydroxytriphenylene is known for its use in electrochemical applications, while 2,3,6,7,10,11-hexamethoxytriphenylene is used in the synthesis of functional polymers .
Properties
CAS No. |
210841-10-4 |
|---|---|
Molecular Formula |
C36H48O6 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
3,7,10-trihexoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C36H48O6/c1-4-7-10-13-16-40-34-22-28-25(19-31(34)37)26-20-32(38)35(41-17-14-11-8-5-2)23-29(26)30-24-36(33(39)21-27(28)30)42-18-15-12-9-6-3/h19-24,37-39H,4-18H2,1-3H3 |
InChI Key |
XNMLVUZNZUEODJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCC)OCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
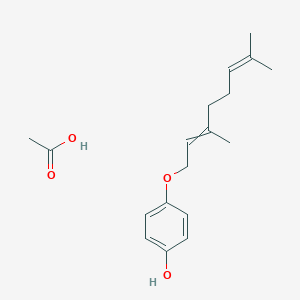
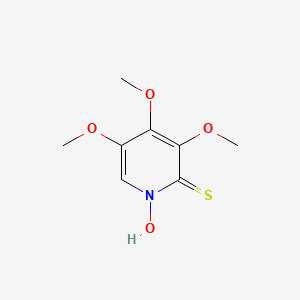
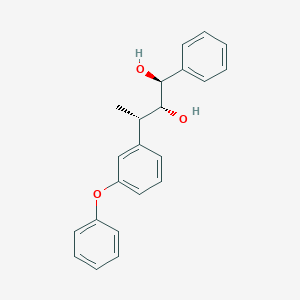
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
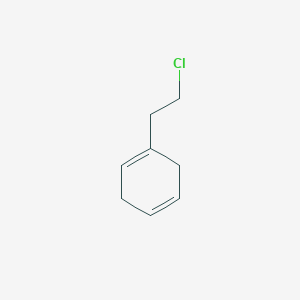
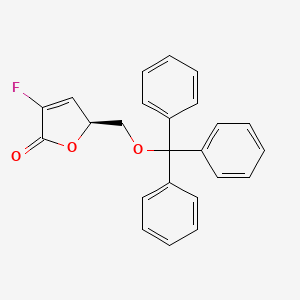
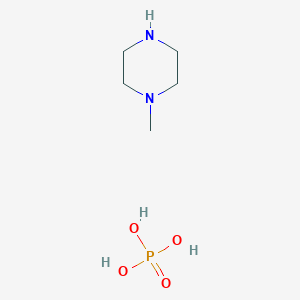
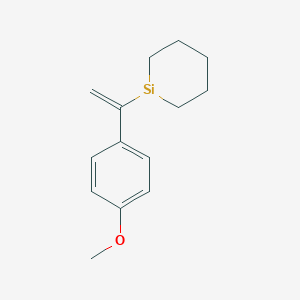
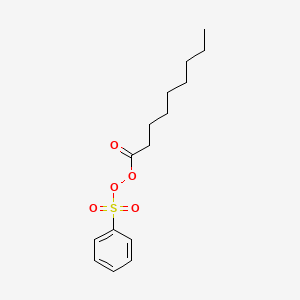
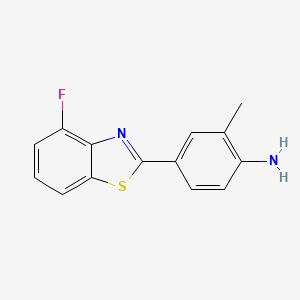
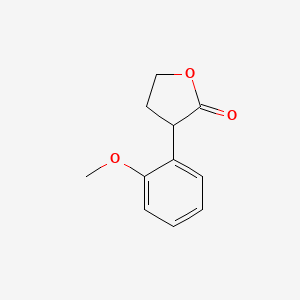
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
